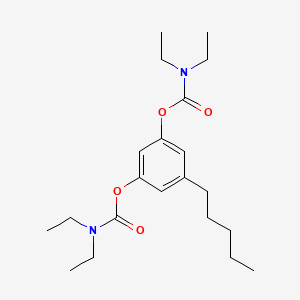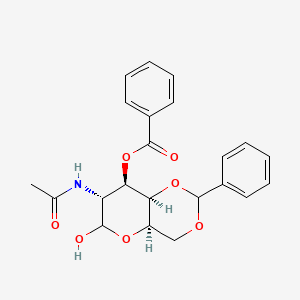
2-Acetamido-3-benzoyl-4,6-O-benzylidene-2-deoxy-D-galactopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-3-benzoyl-4,6-O-benzylidene-2-deoxy-D-galactopyranose is a complex organic compound with the molecular formula C22H23NO7. It is a derivative of D-galactopyranose, a type of sugar molecule, and is characterized by the presence of acetamido, benzoyl, and benzylidene groups. This compound is primarily used as an intermediate in the synthesis of various biologically active molecules and has applications in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-benzoyl-4,6-O-benzylidene-2-deoxy-D-galactopyranose typically involves multiple steps, starting from D-galactopyranose. The key steps include the protection of hydroxyl groups, introduction of the acetamido group, and benzoylation. The reaction conditions often involve the use of protecting groups such as benzylidene to selectively protect hydroxyl groups, followed by acylation and benzoylation reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3-benzoyl-4,6-O-benzylidene-2-deoxy-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Acetamido-3-benzoyl-4,6-O-benzylidene-2-deoxy-D-galactopyranose has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Acetamido-3-benzoyl-4,6-O-benzylidene-2-deoxy-D-galactopyranose involves its interaction with specific molecular targets and pathways. The acetamido group can participate in hydrogen bonding and other interactions with biological molecules, while the benzoyl and benzylidene groups can influence the compound’s reactivity and stability. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl Azide: This compound is similar in structure but contains additional benzyl groups and an azide functional group.
Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside: Another related compound used in glycosidic drug synthesis.
Uniqueness
2-Acetamido-3-benzoyl-4,6-O-benzylidene-2-deoxy-D-galactopyranose is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for selective modifications and interactions, making it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C22H23NO7 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
[(4aR,7R,8R,8aR)-7-acetamido-6-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |
InChI |
InChI=1S/C22H23NO7/c1-13(24)23-17-19(29-20(25)14-8-4-2-5-9-14)18-16(28-21(17)26)12-27-22(30-18)15-10-6-3-7-11-15/h2-11,16-19,21-22,26H,12H2,1H3,(H,23,24)/t16-,17-,18+,19-,21?,22?/m1/s1 |
InChI Key |
GFPZIAKCJILCRW-MLXPMVFZSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)OC1O)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1O)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dioxaspiro[4.5]decan-9-amine Hydrochloride](/img/structure/B13841092.png)
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13841093.png)
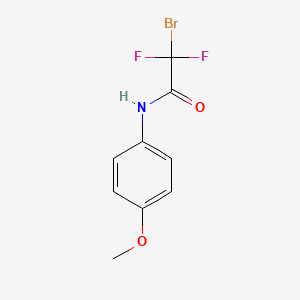
![1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanol](/img/structure/B13841099.png)
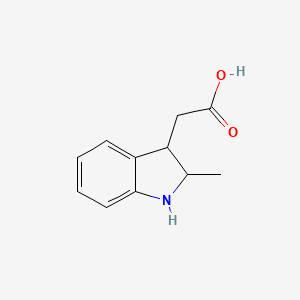
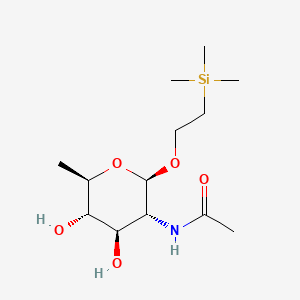
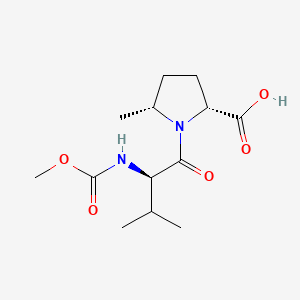
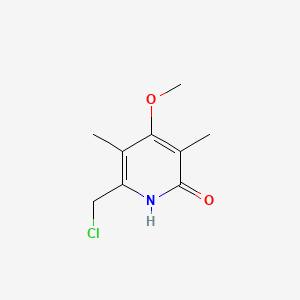
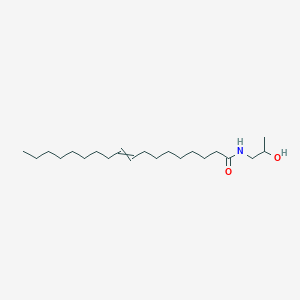
![[(10S,11S,12R,13R,15R)-3,4,5,11,13,21,22,23-octahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13841131.png)
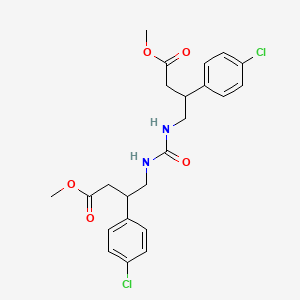
![6-[(2-Chlorophenyl)methylamino]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13841135.png)
